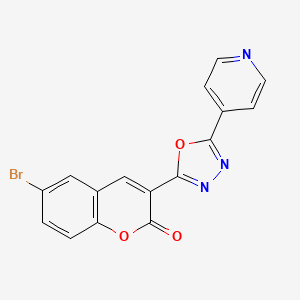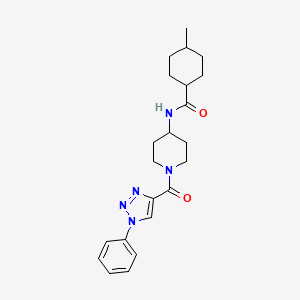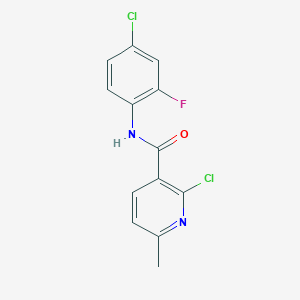![molecular formula C19H20ClN3O2S B2500519 4-chloro-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 941879-64-7](/img/structure/B2500519.png)
4-chloro-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential pharmacological applications. In one study, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Another study focused on the design and synthesis of novel 4-chloro-benzamides derivatives containing a substituted five-membered heteroaryl ring, which were evaluated as RET kinase inhibitors for cancer therapy . Additionally, the preparation and characterization of two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) were reported, providing insight into the solid-state properties of such compounds .
Molecular Structure Analysis
X-ray single-crystal diffraction was utilized to determine the crystal structures of the synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their complexes, revealing the positions of atoms, bond lengths, bond angles, and dihedral angles . In the case of TKS159, X-ray powder diffractometry was employed to distinguish between the two polymorphs, forms alpha and beta, which exhibited different diffraction patterns . Quantum mechanical and spectroscopic investigations, including FT-IR, 13C, 1H NMR, and UV, were conducted on a new pyrazoline derivative to study its electronic, NMR, vibrational, and structural properties .
Chemical Reactions Analysis
The oxidation process using copper(II) chloride not only produced the desired N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives but also facilitated the cyclization of the molecules . The study on TKS159 polymorphs revealed that form beta undergoes a partial melting-induced phase transition to form alpha without weight loss, followed by fusion at a higher temperature .
Physical and Chemical Properties Analysis
The synthesized benzamide derivatives and their copper(II) complexes were characterized by various spectroscopic techniques, including IR, 1H NMR, and 13C NMR . Thermal analysis of TKS159 polymorphs provided insights into their stability, with form alpha being thermodynamically more stable than form beta . The electronic properties of the pyrazoline derivative were explored using time-dependent DFT, revealing information about HOMO and LUMO energies and the electronic spectrum .
Cytotoxic Activity Case Study
The cytotoxicity of the synthesized compounds was evaluated against various human cancer cell lines. The N-(pyridine-2-ylcarbamothioyl)benzamide derivatives showed no cytotoxic activity, whereas their oxidized derivatives and copper(II) complexes exhibited significant cytotoxicity, particularly against breast cancer and prostate adenocarcinoma cell lines . The RET kinase inhibitors also demonstrated the potential to inhibit cell proliferation driven by RET wildtype and gatekeeper mutation, indicating their promise as lead compounds for further investigation .
Mécanisme D'action
The compound also contains a benzothiazole ring, which is a heterocyclic compound. Heterocyclic compounds have received considerable attention because of their biological and pharmacological significance . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Propriétés
IUPAC Name |
4-chloro-N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c20-13-8-6-12(7-9-13)17(24)22-19-21-16-14(4-3-5-15(16)26-19)18(25)23-10-1-2-11-23/h6-9,14H,1-5,10-11H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOJLHOPGKTHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2500437.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide](/img/structure/B2500438.png)

![2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2500440.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2500443.png)
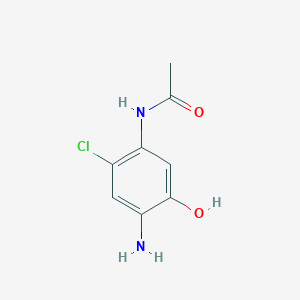
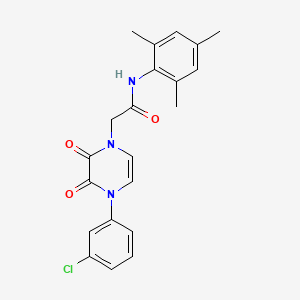
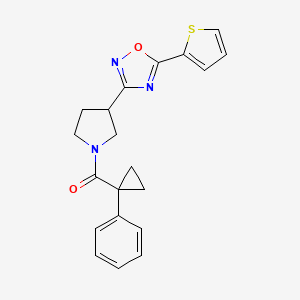
![[3-(2-Chloroquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2500454.png)
